(S)-1-Methyl-1,6-diaza-spiro[3.4]octane (S)-1-Methyl-1,6-diaza-spiro[3.4]octane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13754948
InChI: InChI=1S/C7H14N2/c1-9-5-3-7(9)2-4-8-6-7/h8H,2-6H2,1H3/t7-/m0/s1
SMILES: CN1CCC12CCNC2
Molecular Formula: C7H14N2
Molecular Weight: 126.20 g/mol

(S)-1-Methyl-1,6-diaza-spiro[3.4]octane

CAS No.:

Cat. No.: VC13754948

Molecular Formula: C7H14N2

Molecular Weight: 126.20 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-Methyl-1,6-diaza-spiro[3.4]octane -

Specification

Molecular Formula C7H14N2
Molecular Weight 126.20 g/mol
IUPAC Name (4S)-1-methyl-1,7-diazaspiro[3.4]octane
Standard InChI InChI=1S/C7H14N2/c1-9-5-3-7(9)2-4-8-6-7/h8H,2-6H2,1H3/t7-/m0/s1
Standard InChI Key GFANVZVARJDUIM-ZETCQYMHSA-N
Isomeric SMILES CN1CC[C@]12CCNC2
SMILES CN1CCC12CCNC2
Canonical SMILES CN1CCC12CCNC2

Introduction

(S)-1-Methyl-1,6-diaza-spiro[3.4]octane is a complex organic compound featuring a unique spirocyclic structure that incorporates two nitrogen atoms into its framework. This compound is of significant interest in medicinal chemistry and materials science due to its distinct chemical properties and biological activities. The molecular formula of (S)-1-Methyl-1,6-diaza-spiro[3.4]octane is reported as C₇H₁₄N₂, with a molecular weight of approximately 126.2 g/mol .

Synthesis and Preparation

The synthesis of (S)-1-Methyl-1,6-diaza-spiro[3.4]octane typically involves multi-step organic reactions. These methods often include cyclization reactions starting from appropriate precursors, such as derivatives of diazaspiro compounds, under controlled conditions to achieve high yields.

Biological Activity and Applications

Research indicates that (S)-1-Methyl-1,6-diaza-spiro[3.4]octane exhibits significant biological activity, particularly in interactions with enzymes and potential therapeutic applications. Its chiral nature enhances its potential as a selective ligand in pharmacological applications, setting it apart from other similar compounds lacking such stereochemical complexity .

CompoundMolecular FormulaKey Features
1,4-DiazepaneNot specifiedDifferent ring structure
1,4-OxazepaneNot specifiedContains oxygen instead of nitrogen
Spiro[3.3]heptaneNot specifiedDifferent ring size
5,7-Diazaspiro[3.4]octane-6,8-dioneNot specifiedAdditional carbonyl groups

Comparison with Analogous Compounds

(S)-1-Methyl-1,6-diaza-spiro[3.4]octane is distinct from its analogs due to its specific arrangement of nitrogen atoms within the spiro structure and its chiral nature. This uniqueness contributes to its potential in pharmacological applications compared to compounds like 1,4-diazepane or spiro[3.3]heptane, which have different structural features.

Research Findings and Future Directions

Studies on (S)-1-Methyl-1,6-diaza-spiro[3.4]octane are crucial for understanding its behavior in biological systems and elucidating its therapeutic potential. Further research should focus on exploring its interactions with biological targets and developing it as a ligand for various receptors and enzymes .

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